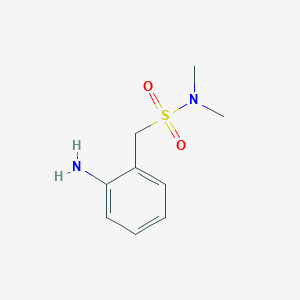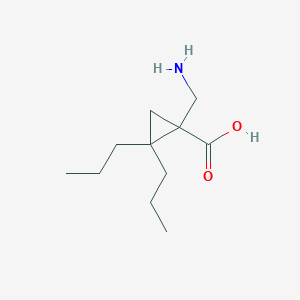
6-Nitroquinoline-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitroquinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H5N3O2. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of both cyano and nitro groups in its structure makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroquinoline-2-carbonitrile typically involves the nitration of 2-cyanoquinoline. One common method includes the reaction of 2-cyanoquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
化学反应分析
Types of Reactions
6-Nitroquinoline-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group at the 6-position can be substituted by nucleophiles such as cyanide ions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium cyanide in dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Cyclization: Cyclization reactions may require acidic or basic conditions depending on the desired product.
Major Products Formed
Nucleophilic Substitution: Products such as 6-hydroxyquinoline-5-carbonitrile and 6,6′-azoquinoline-5,5′-dicarbonitrile.
Reduction: Formation of 2-cyano-6-aminoquinoline.
Cyclization: Formation of various fused heterocyclic compounds.
科学研究应用
6-Nitroquinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential use as therapeutic agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Nitroquinoline-2-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can also participate in nucleophilic addition reactions. These interactions can lead to the disruption of cellular processes, making the compound useful in studying biological pathways and developing therapeutic agents .
相似化合物的比较
Similar Compounds
2-Cyanoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the cyano group, affecting its reactivity and applications.
2-Amino-6-nitroquinoline: Contains an amino group instead of a cyano group, leading to different chemical properties and applications.
Uniqueness
6-Nitroquinoline-2-carbonitrile is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various research and industrial applications .
属性
分子式 |
C10H5N3O2 |
|---|---|
分子量 |
199.17 g/mol |
IUPAC 名称 |
6-nitroquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-6-8-2-1-7-5-9(13(14)15)3-4-10(7)12-8/h1-5H |
InChI 键 |
PTYMFNBJEHUFCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=N2)C#N)C=C1[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-Amino-3-(2-cyanoethoxy)propoxy]-propionitrile](/img/structure/B8681343.png)













